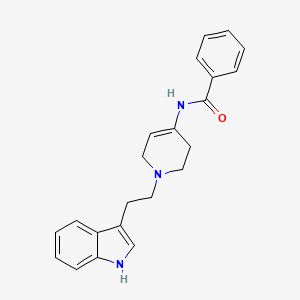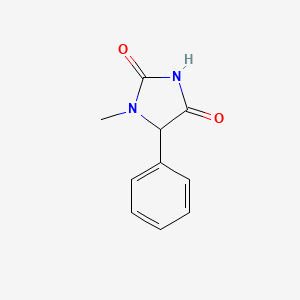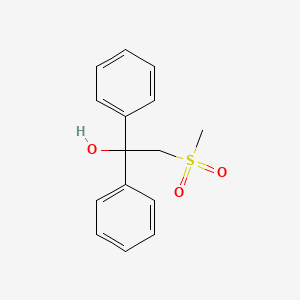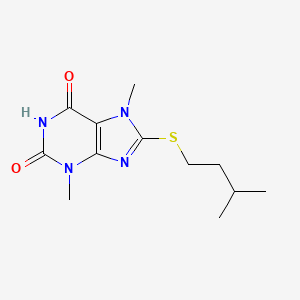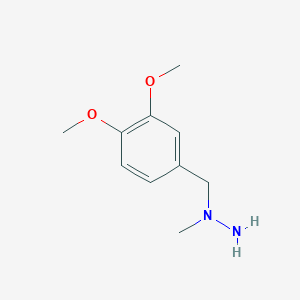
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl group substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzyl chloride with methylhydrazine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-dimethoxybenzyl chloride and methylhydrazine.
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under basic conditions.
Major Products:
Oxidation Products: Hydrazones, azines.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. The methoxy groups may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-methylhydrazine: Similar structure but with a different substitution pattern.
1-(3,4-Dimethoxybenzyl)-2-methylhydrazine: Another isomer with a different position of the methyl group.
Uniqueness: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy groups and the hydrazine moiety provides a distinct combination of properties that can be leveraged in various applications.
Properties
CAS No. |
46316-72-7 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C10H16N2O2/c1-12(11)7-8-4-5-9(13-2)10(6-8)14-3/h4-6H,7,11H2,1-3H3 |
InChI Key |
NGQLUEGSSPBOFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)
![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)
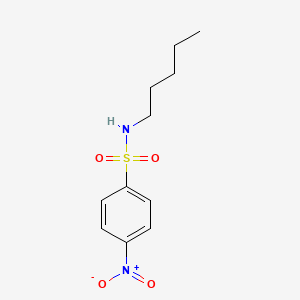


![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)
